molecular formula C17H17ClN2 B6446259 2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640967-67-3

2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No. B6446259
CAS RN: 2640967-67-3
M. Wt: 284.8 g/mol
InChI Key: RNEUEIKGXWHEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane, also known as 2-CPPA, is a chemical compound that has been studied for its potential use in various scientific research applications. It is an aromatic heterocyclic compound, and its structure consists of a five-membered ring containing two nitrogen atoms, a chlorine atom, and one carbon atom. 2-CPPA has been found to have an analgesic and anti-inflammatory effect, and it has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Polymer Science

The compound could be used in the synthesis of optically active polymers . These polymers are usually prepared by asymmetric polymerization, in which optical activity is induced via polymerization reaction using optically active catalyst or initiator from racemic or prochiral monomer . Optically active polymers based on the asymmetric conformation is a topic currently attracting much attention in various fields as catalysts, and photo- and electroactive materials .

Drug Design and Synthesis

The compound could be used in the design and synthesis of a series of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids for evaluation against SARS-CoV-2 3CL protease enzyme . These ester derivatives were synthesized using EDC in the presence of DMAP to provide various esters in good to excellent yields .

Antiviral Research

The compound could be used in antiviral research. The synthetic derivatives of the compound were evaluated in an in vitro SARS-CoV-2 3CLpro inhibition assay using authentic SARS-CoV-2 3CLpro enzyme . Compounds were also evaluated in an in vitro antiviral assay using quantitative VeroE 6 cell-based assay with RNAqPCR . A number of compounds exhibited potent SARS-CoV-2 3CLpro inhibitory activity and antiviral activity .

Bioisostere Research

The compound could be used in bioisostere research. Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This makes it a potential candidate for the development of new drugs with improved properties .

properties

IUPAC Name

2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c18-15-6-7-16(19-10-15)20-11-17(12-20)8-14(9-17)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEUEIKGXWHEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane

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